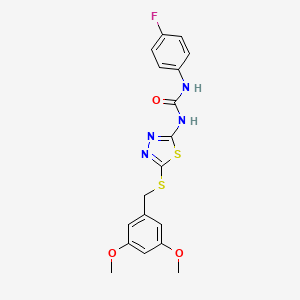
(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone" is a multifaceted chemical structure utilized in various scientific domains. Known for its complex molecular makeup, it offers significant potential for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Creating this compound involves intricate synthetic routes, often starting with key reactants such as 4-Chloro-3-nitrobenzene and 4-methylpiperidine. Typical reaction conditions may include:
Step 1: : Nitration and halogenation of benzene derivatives.
Step 2: : Coupling reactions to introduce piperazinyl and pyridazinyl groups.
Step 3: : Final methanone formation under controlled conditions, often involving catalysts.
Industrial Production Methods:
In industrial settings, large-scale production requires precise conditions:
Reagents: : High-purity raw materials to ensure quality.
Catalysts: : To speed up the reaction rates.
Temperature and Pressure: : Optimized to maintain product integrity.
Purification: : Advanced techniques like chromatography ensure the final product's purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : Possible alteration of the nitro group to other nitrogen-containing functional groups.
Reduction: : Conversion of the nitro group to an amine.
Substitution: : Halogen (chlorine) displacement with other groups.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents such as palladium on carbon (Pd/C) with hydrogen.
Substitution: : Strong bases like sodium hydride (NaH) or other nucleophiles.
Major Products:
Depending on the type of reaction, the products may vary:
Oxidation: : Formation of nitroso or nitro derivatives.
Reduction: : Amines.
Substitution: : Various substituted phenyl derivatives.
Applications De Recherche Scientifique
The compound finds usage in multiple fields:
Chemistry: : As a reagent in the synthesis of more complex molecules.
Medicine: : Could serve as a precursor or intermediate in drug synthesis.
Industry: : Used in developing advanced materials or as a part of chemical manufacturing processes.
Mécanisme D'action
Molecular Targets and Pathways:
The compound's mechanism often involves:
Binding: : To specific receptors or enzymes, influencing biological processes.
Pathways: : It might act on specific signaling pathways, leading to alterations in cell functions or reactions.
Comparaison Avec Des Composés Similaires
4-Chloro-3-nitrophenyl derivatives: : Other similar structures with different substitutions.
Piperazine derivatives: : Compounds that include different aryl or alkyl groups attached to the piperazine ring.
Pyridazine analogs: : Compounds with slight modifications in the pyridazine ring, offering varied biological activities.
This compound is a treasure trove of possibilities for synthetic chemists and researchers alike, bridging gaps across multiple scientific disciplines
Propriétés
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c1-15-6-8-25(9-7-15)19-4-5-20(24-23-19)26-10-12-27(13-11-26)21(29)16-2-3-17(22)18(14-16)28(30)31/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFXPDNIUHSWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450820.png)

![Tert-butyl 5-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2450823.png)




![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2450831.png)





